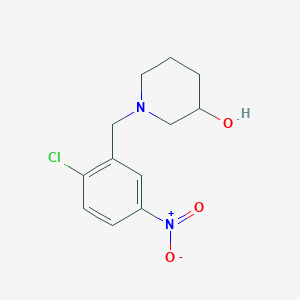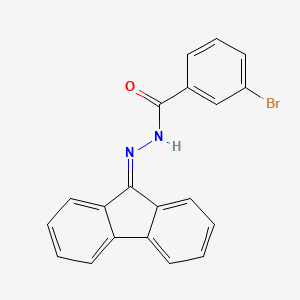![molecular formula C16H13ClN2O3 B5085264 4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)
4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a type of heterocyclic compound . The presence of the 3-chlorophenoxyacetyl group suggests that this compound may have unique properties compared to other quinoxalinones.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to other quinoxalinones and phenolic ethers. These might include moderate polarity, potential for hydrogen bonding, and stability under normal conditions .科学的研究の応用
Synthesis of Substituted Acetophenone Derivatives
4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone: serves as a precursor in the synthesis of various substituted acetophenone derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their potential biological activities. The compound’s ability to undergo reactions with different arene precursors and acid chlorides makes it a valuable starting material in organic synthesis .
Preparation of Quinuclidine Derivatives
This compound is used in the preparation of 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl[2,3-b]quinuclidine , a quinuclidine derivative. Quinuclidines are a class of compounds known for their anticholinergic, antispasmodic, and antimalarial properties. This application highlights the compound’s role in creating therapeutically significant molecules .
Development of Acetohydrazide Compounds
Another application involves the synthesis of 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate . Acetohydrazides are explored for their antimicrobial and anticancer activities. The compound’s structural flexibility allows for the creation of diverse acetohydrazide molecules with potential as lead compounds in drug discovery .
Research in Aryl Ring Substitution Patterns
The compound is instrumental in research focused on substitution patterns on aryl rings. Its structure provides access to substitution patterns not readily available with other compounds. This is particularly important in the study of structure-activity relationships in medicinal chemistry .
Material Science Applications
In material science, 4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of materials, leading to innovations in coatings, adhesives, and other industrial products .
Analytical Chemistry Techniques
This compound also finds applications in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis and spectrometry. Its well-defined structure and reactivity make it suitable for use in method development and calibration of analytical instruments .
将来の方向性
特性
IUPAC Name |
4-[2-(3-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-4-3-5-12(8-11)22-10-16(21)19-9-15(20)18-13-6-1-2-7-14(13)19/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAODKMSLGCWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)
![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)

amino]benzamide](/img/structure/B5085216.png)

![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)


![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
